

# The Antiviral Spectrum of VV261: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: VV261

Cat. No.: B15607591

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**VV261** is a novel, orally bioavailable double prodrug of the nucleoside analog 4'-fluorouridine (4'-FU). Developed to improve the pharmacokinetic properties and chemical stability of its parent compound, **VV261** has demonstrated potent antiviral activity against a broad range of RNA viruses. This technical guide provides an in-depth overview of the antiviral spectrum of **VV261**, its mechanism of action, and the experimental protocols used to determine its efficacy. The information presented is intended to support further research and development of this promising antiviral candidate.

## Introduction

The emergence and re-emergence of viral pathogens present a significant and ongoing threat to global public health. The development of broad-spectrum antiviral agents is a critical component of pandemic preparedness. **VV261**, a double prodrug of 4'-fluorouridine, represents a promising development in this area. By masking the hydrophilic hydroxyl groups of 4'-FU, **VV261** exhibits enhanced oral absorption and metabolic stability, allowing for efficient delivery of the active antiviral agent. This document details the known antiviral activity of **VV261** and its parent compound, 4'-FU, against a variety of clinically significant viruses.

## Antiviral Spectrum and Potency

**VV261**, through its active metabolite 4'-fluorouridine triphosphate (4'-FU-TP), has demonstrated a broad spectrum of antiviral activity. The following tables summarize the in vitro efficacy of **VV261** and its parent compound, 4'-FU, against various RNA viruses. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral activity, and the half-maximal cytotoxic concentration (CC50), which is the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

Table 1: In Vitro Antiviral Activity of **VV261**

| Virus Family     | Virus                                                     | Cell Line | EC50 (µM)                  |
|------------------|-----------------------------------------------------------|-----------|----------------------------|
| Arenaviridae     | Lymphocytic Choriomeningitis Virus (LCMV)                 | Various   | 0.15[1]                    |
| Phenuiviridae    | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Various   | 0.89[1]                    |
| Orthomyxoviridae | Influenza Virus                                           | -         | Orally active inhibitor[1] |

Table 2: In Vitro Antiviral Activity of 4'-Fluorouridine (4'-FU), the Parent Compound of **VV261**

| Virus Family        | Virus                                                     | Cell Line                  | EC50 (µM)     | CC50 (µM) | Selectivity Index (SI) |
|---------------------|-----------------------------------------------------------|----------------------------|---------------|-----------|------------------------|
| Arenaviridae        | Lymphocytic Choriomeningitis Virus (LCMV)                 | A549                       | 0.08-0.16[1]  | >500[1]   | 3177.56 - 6559.96[1]   |
| Vero                | 0.14[1]                                                   | >500[1]                    | >3571         |           |                        |
| Lassa Virus         | -                                                         | Active[1]                  | -             | -         |                        |
| Junin Virus         | -                                                         | Active[1]                  | -             | -         |                        |
| Phenuiviridae       | Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | A549                       | 5.16[1]       | >500[1]   | 96.94 - 384.25[1]      |
| Huh-7               | 0.65[1]                                                   | >500[1]                    | >769          |           |                        |
| Vero                | 2.96[1]                                                   | >500[1]                    | >169          |           |                        |
| Coronaviridae       | SARS-CoV-2 (various lineages)                             | Various                    | 0.2 - 0.6[2]  | >100[3]   | >167 - >500            |
| Pneumoviridae       | Respiratory Syncytial Virus (RSV)                         | HEp-2                      | 0.61 - 1.2[2] | 250[4]    | 208 - 410              |
| HAE                 | 0.055                                                     | 169[5]                     | >3072         |           |                        |
| Paramyxoviridae     | Nipah Virus (NiV)                                         | -                          | Active[2]     | -         | -                      |
| Measles Virus (MeV) | -                                                         | Sub-micromolar activity[5] | -             | -         |                        |

|                                     |                                  |                            |                             |              |      |
|-------------------------------------|----------------------------------|----------------------------|-----------------------------|--------------|------|
| Human Parainfluenza Virus 3 (HPIV3) | -                                | Sub-micromolar activity[5] | -                           | -            | -    |
| Sendai Virus (SeV)                  | -                                | Sub-micromolar activity[5] | -                           | -            | -    |
| Rhabdoviridae                       | Vesicular Stomatitis Virus (VSV) | -                          | Sub-micromolar activity[4]  | -            | -    |
| Rabies Virus (RabV)                 | -                                | Sub-micromolar activity[4] | -                           | -            | -    |
| Orthomyxoviridae                    | Influenza A and B Viruses        | HAE                        | Nanomolar to sub-micromolar | 468[6]       | High |
| Togaviridae                         | Chikungunya Virus (CHIKV)        | U-2 OS                     | 3.89[7]                     | >2000[7]     | >514 |
| Mayaro Virus (MAYV)                 | U-2 OS                           | ~1.2 - 3.7[7]              | >2000[7]                    | >540 - >1667 |      |
| O'nyong-nyong Virus (ONNV)          | U-2 OS                           | ~1.2 - 3.7[7]              | >2000[7]                    | >540 - >1667 |      |
| Ross River Virus (RRV)              | U-2 OS                           | ~1.2 - 3.7[7]              | >2000[7]                    | >540 - >1667 |      |
| Sindbis Virus (SINV)                | U-2 OS                           | ~12 - 35[7]                | >2000[7]                    | >57 - >167   |      |
| Semliki Forest Virus (SFV)          | U-2 OS                           | ~12 - 35[7]                | >2000[7]                    | >57 - >167   |      |

---

|                |                                                                                        |         |                |         |            |
|----------------|----------------------------------------------------------------------------------------|---------|----------------|---------|------------|
| Picornaviridae | Enteroviruses<br>(CV-A10, CV-A16, CV-A6, CV-A7, CV-B3, EV-A71, EV-A89, EV-D68, Echo 6) | Various | 0.43 - 1.08[3] | >100[3] | >92 - >232 |
|                |                                                                                        |         |                |         |            |

---

## Mechanism of Action

**VV261** is a prodrug that is metabolized to the active nucleoside analog, 4'-fluorouridine. This active compound is subsequently phosphorylated by host cell kinases to its triphosphate form, 4'-fluorouridine triphosphate (4'-FU-TP). 4'-FU-TP acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses.

The incorporation of 4'-FU-TP into the nascent viral RNA chain leads to the termination of RNA synthesis. The precise mechanism of termination can vary depending on the viral polymerase, with some viruses exhibiting immediate chain termination while others show delayed stalling of the polymerase. This disruption of viral genome replication ultimately inhibits the production of new viral particles.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. journals.asm.org [journals.asm.org]
- 2. 4'-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. 4'-Fluorouridine inhibits alphavirus replication and infection in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Antiviral Spectrum of VV261: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15607591#antiviral-spectrum-of-vv261>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)